molecular formula C24H18N4Na2O7S2 B3032991 N-cyclohexyldicarbonimidic diamide CAS No. 68498-52-2

N-cyclohexyldicarbonimidic diamide

Cat. No.: B3032991
CAS No.: 68498-52-2
M. Wt: 584.5 g/mol
InChI Key: AGBBNHKFMVBCJG-UHFFFAOYSA-L
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Description

N-cyclohexyldicarbonimidic diamide is an organic compound with the molecular formula C8H15N3O2. It is known for its use in organic synthesis, particularly in peptide synthesis. This compound is characterized by its linear structure and the presence of a carbodiimide functional group, which is essential for its reactivity in various chemical processes .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyldicarbonimidic diamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carboxylic acids, amines, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound include peptides, esters, and guanidines. These products are essential in various fields, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of N-cyclohexyldicarbonimidic diamide involves its role as a coupling agent. It facilitates the formation of peptide bonds by activating carboxylic acids to react with amines, forming an O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired peptide bond, with the byproduct being dicyclohexylurea .

Comparison with Similar Compounds

N-cyclohexyldicarbonimidic diamide is often compared with other carbodiimides, such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. While all these compounds serve as coupling agents in peptide synthesis, this compound is unique due to its specific reactivity and the stability of its intermediates .

List of Similar Compounds

Properties

CAS No.

68498-52-2

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

AGBBNHKFMVBCJG-UHFFFAOYSA-L

SMILES

C1CCC(CC1)NC(=O)NC(=O)N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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